Boc-Tyr(Bzl)-aldehyde
Overview
Description
Boc-Tyr(Bzl)-aldehyde, also known as N-tert-butoxycarbonyl-O-benzyl-L-tyrosine aldehyde, is a derivative of the amino acid tyrosine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl (Bzl) group protects the hydroxyl group on the tyrosine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(Bzl)-aldehyde typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with the Bzl group. The aldehyde group is then introduced through oxidation reactions. Common reagents used in these steps include tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl bromide for Bzl protection .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(Bzl)-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc and Bzl protective groups can be removed under acidic or hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bzl removal.
Major Products
Oxidation: Boc-Tyr(Bzl)-carboxylic acid.
Reduction: Boc-Tyr(Bzl)-alcohol.
Deprotection: L-tyrosine.
Scientific Research Applications
Boc-Tyr(Bzl)-aldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The mechanism of action of Boc-Tyr(Bzl)-aldehyde primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Bzl groups protect the reactive sites on the tyrosine residue, allowing for selective reactions to occur at other sites. This protection is crucial for the stepwise assembly of peptides, ensuring that the desired sequence is obtained without unwanted side reactions .
Comparison with Similar Compounds
Boc-Tyr(Bzl)-aldehyde can be compared with other protected tyrosine derivatives, such as:
Boc-Tyr(But)-OH: Similar in structure but with a tert-butyl group instead of a benzyl group.
Fmoc-Tyr(Bzl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of Boc.
Cbz-Tyr(Bzl)-OH: Uses a carbobenzoxy (Cbz) group for amino protection instead of Boc.
Uniqueness
The uniqueness of this compound lies in its combination of protective groups, which provide stability and selectivity during peptide synthesis. The Boc group is easily removed under mild acidic conditions, while the Bzl group can be removed via hydrogenation, making it versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOSKGFUOFMCP-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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